5-Chloro-1-benzofuran-3-carboxylic acid
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Description
5-Chloro-1-benzofuran-3-carboxylic acid is a chemical compound belonging to the class of benzofurans. It is characterized by a benzofuran ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position. This compound is a white crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
5-Chlorobenzofuran-3-carboxylic acid is a derivative of benzofuran compounds . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets leading to various biological activities . For instance, some benzofuran derivatives have shown significant anti-cancer activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-benzofuran-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with 2-bromo-4-chlorophenol, which reacts with 1-(4-methoxyphenyl)propan-1-one to form an intermediate 5-chlorobenzofuran. This intermediate is then further processed to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity
Properties
IUPAC Name |
5-chloro-1-benzofuran-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEQTIZDAMRKHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93670-31-6 |
Source
|
Record name | 5-chloro-1-benzofuran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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